molecular formula C4H5N3O2 B576140 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde CAS No. 162330-58-7

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetaldehyde

Cat. No. B576140
CAS RN: 162330-58-7
M. Wt: 127.103
InChI Key: PSWUAWQNTMJZOB-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary depending on the substituents present on the ring. For example, depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary depending on their specific structure. Generally, they are known for their high energy and favorable oxygen balance .

Mechanism of Action

The mechanism of action of oxadiazoles can vary greatly depending on their structure and the specific application. For example, some oxadiazoles have been found to have anticancer, vasodilator, anticonvulsant, and antidiabetic activities .

Safety and Hazards

The safety and hazards associated with oxadiazoles can vary greatly depending on their specific structure. Some oxadiazoles can be relatively inert, while others can be extremely sensitive in terms of their response to heat and impact .

Future Directions

The future directions of research on oxadiazoles could involve the design and synthesis of new derivatives with improved properties for various applications. This could include the development of new synthetic methods, the exploration of new applications, and the investigation of their mechanisms of action .

properties

IUPAC Name

2-(4-amino-1,2,5-oxadiazol-3-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-4-3(1-2-8)6-9-7-4/h2H,1H2,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWUAWQNTMJZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C1=NON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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